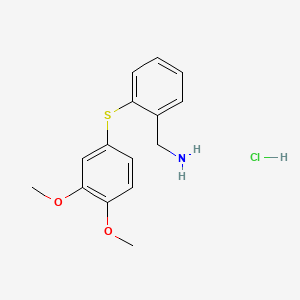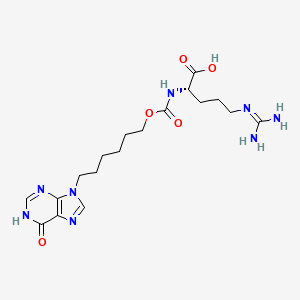
L-Arginine, N2-(((6-(1,6-dihydro-6-oxo-9H-purin-9-yl)hexyl)oxy)carbonyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L-Arginine, N2-(((6-(1,6-dihydro-6-oxo-9H-purin-9-yl)hexyl)oxy)carbonyl)- is a compound that combines the amino acid L-Arginine with a purine derivative
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of L-Arginine, N2-(((6-(1,6-dihydro-6-oxo-9H-purin-9-yl)hexyl)oxy)carbonyl)- typically involves the coupling of L-Arginine with a purine derivative. The reaction conditions often include the use of coupling agents such as carbodiimides and protecting groups to ensure the selective formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods aim to optimize yield and purity while minimizing the use of hazardous reagents and solvents .
Analyse Des Réactions Chimiques
Types of Reactions
L-Arginine, N2-(((6-(1,6-dihydro-6-oxo-9H-purin-9-yl)hexyl)oxy)carbonyl)- can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, hydroxide ions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound .
Applications De Recherche Scientifique
L-Arginine, N2-(((6-(1,6-dihydro-6-oxo-9H-purin-9-yl)hexyl)oxy)carbonyl)- has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its role in cellular processes and signaling pathways.
Medicine: Investigated for its potential therapeutic effects, such as antiviral and anticancer properties.
Industry: Utilized in the production of pharmaceuticals and biochemical reagents.
Mécanisme D'action
The mechanism of action of L-Arginine, N2-(((6-(1,6-dihydro-6-oxo-9H-purin-9-yl)hexyl)oxy)carbonyl)- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and influencing various biological processes. For example, it may inhibit viral replication by targeting viral enzymes or enhance immune responses by activating immune cells .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-[(2-Amino-6-oxo-1,6-dihydro-9H-purin-9-yl)methoxy]ethyl acetate
- 2-[(2-Amino-6-oxo-1,6-dihydro-9H-purin-9-yl)methoxy]ethyl benzoate
- 2-Amino-7-({2-[(2-amino-6-oxo-1,6-dihydro-9H-purin-9-yl)methoxy]ethoxy}methyl)-1,7-dihydro-6H-purin-6-one
Uniqueness
L-Arginine, N2-(((6-(1,6-dihydro-6-oxo-9H-purin-9-yl)hexyl)oxy)carbonyl)- is unique due to its combination of an amino acid and a purine derivative, which may confer distinct biological activities and therapeutic potential compared to other similar compounds .
Propriétés
Numéro CAS |
128554-80-3 |
|---|---|
Formule moléculaire |
C18H28N8O5 |
Poids moléculaire |
436.5 g/mol |
Nom IUPAC |
(2S)-5-(diaminomethylideneamino)-2-[6-(6-oxo-1H-purin-9-yl)hexoxycarbonylamino]pentanoic acid |
InChI |
InChI=1S/C18H28N8O5/c19-17(20)21-7-5-6-12(16(28)29)25-18(30)31-9-4-2-1-3-8-26-11-24-13-14(26)22-10-23-15(13)27/h10-12H,1-9H2,(H,25,30)(H,28,29)(H4,19,20,21)(H,22,23,27)/t12-/m0/s1 |
Clé InChI |
VNIODVOGDFDIJQ-LBPRGKRZSA-N |
SMILES isomérique |
C1=NC2=C(C(=O)N1)N=CN2CCCCCCOC(=O)N[C@@H](CCCN=C(N)N)C(=O)O |
SMILES canonique |
C1=NC2=C(C(=O)N1)N=CN2CCCCCCOC(=O)NC(CCCN=C(N)N)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


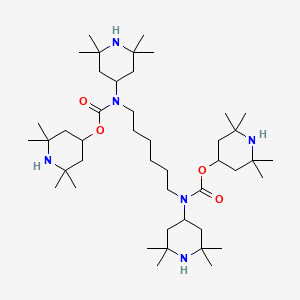

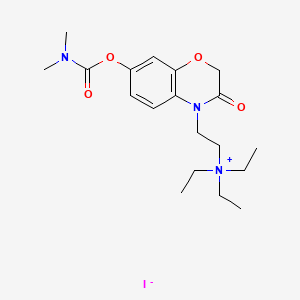
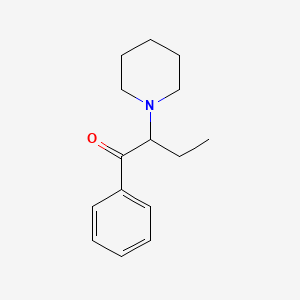
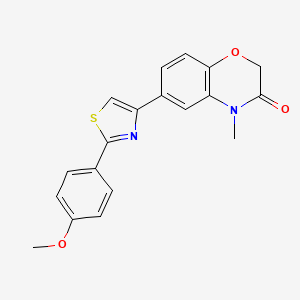

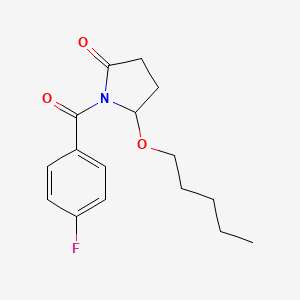


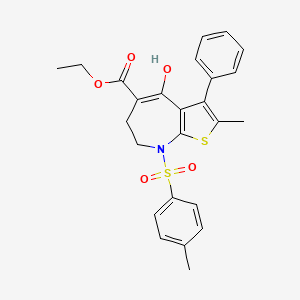

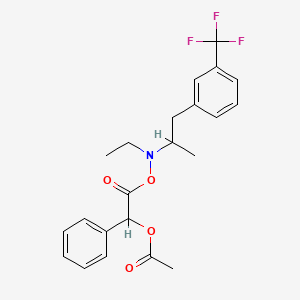
![1-[(5,7-Dichloro-1,9-dihydro-9-oxo-2-phenylpyrazolo[5,1-B]quinazolin-3-YL)azo]anthraquinone](/img/structure/B12718664.png)
